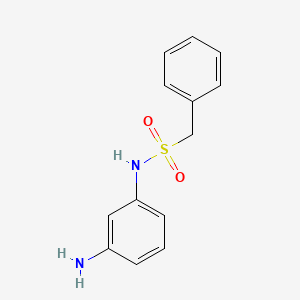

N-(3-Aminophenyl)-1-phenylmethanesulfonamide

カタログ番号 B2802771

CAS番号:

926203-10-3

分子量: 262.33

InChIキー: LSWLLNWTTQBNJV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“N-(3-Aminophenyl)-1-phenylmethanesulfonamide” is a chemical compound used for research and development .

Molecular Structure Analysis

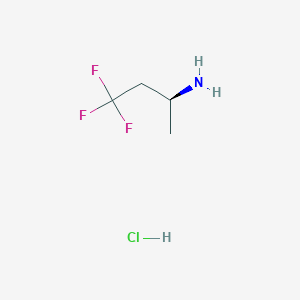

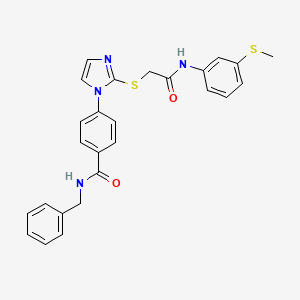

The molecular structure of “N-(3-Aminophenyl)-1-phenylmethanesulfonamide” is represented by the formula C7H10N2O2S .Chemical Reactions Analysis

In the collision-induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide, a rearrangement product ion was observed through nitrogen-oxygen (N–O) exchange .Physical And Chemical Properties Analysis

“N-(3-Aminophenyl)-1-phenylmethanesulfonamide” has a molecular weight of 186.23 g/mol . More detailed physical and chemical properties were not found in the retrieved data.科学的研究の応用

- Fragmentation Studies : APMS has been investigated using collision-induced dissociation tandem mass spectrometry. An interesting rearrangement product ion, resulting from nitrogen-oxygen (N–O) exchange, was observed. Theoretical calculations suggest that an ion-neutral complex involving a water molecule and a nitrilium ion leads to this rearrangement. Similar behavior is seen in other protonated amide compounds with electron-donating groups at the meta position .

- Isomer Differentiation : APMS can aid in differentiating positional aromatic isomers, which is often challenging using traditional mass spectrometry methods .

Mass Spectrometry and Ion Chemistry

Biosensors and Analytical Chemistry

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-aminophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWLLNWTTQBNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-1-phenylmethanesulfonamide | |

Synthesis routes and methods

Procedure details

To a stirred solution of phenylenediamine (6.93 g, 64.08 mmol) in CH3CN was added pyridine (6.05 g, 76.89 mmol). After stirring at room temperature for 10 minutes it was cooled to ˜10° C. and added phenylmethylsulfonyl chloride (6 g, 32.04 mmol). Reaction was further stirred for 14 hours at ambient temperature. Reaction was quenched with aqueous NaHCO3 (saturated) and stirred for 30 minutes. Solid was filtered, and dried under high vacuum to obtain crude N-(3-aminophenyl)-1-phenylmethanesulfonamide 26 (3.1 g, 19% yield). MS (ES) m/z 263 (M+H+).

Yield

19%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)

![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)

![3-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2802698.png)

![N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B2802699.png)

![2-chloro-6-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2802704.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2802709.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802711.png)